molecular formula C16H22N2O2S B2356702 (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 868370-36-9

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2356702
CAS No.: 868370-36-9
M. Wt: 306.42
InChI Key: BMONCPZIXWVZNC-ICFOKQHNSA-N
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Description

This compound belongs to the benzo[d]thiazole class, characterized by a bicyclic aromatic system fused with a thiazole ring. The Z-configuration denotes the spatial arrangement of substituents around the imine bond (C=N). Key structural features include:

  • 3-ethyl group: Introduces steric bulk.
  • Pivalamide (2,2-dimethylpropanamide): A bulky tertiary amide group, influencing solubility and steric hindrance.

While detailed physicochemical data (e.g., melting point, spectral profiles) are unavailable in the provided evidence, its structural motifs suggest applications in medicinal chemistry, particularly as enzyme inhibitors or bioactive intermediates, analogous to other benzo[d]thiazole derivatives .

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-7-18-12-11(20-6)9-8-10(2)13(12)21-15(18)17-14(19)16(3,4)5/h8-9H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMONCPZIXWVZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)(C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, synthesis, biological properties, and potential applications based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C16H22N2O2SC_{16}H_{22}N_{2}O_{2}S

With a molecular weight of approximately 306.42 g/mol . The structure features a thiazole ring, which is known for its diverse biological activities. The presence of functional groups such as methoxy and ethyl contributes to its chemical behavior and potential interactions with biological targets.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the condensation of appropriate precursors under controlled conditions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Thin-Layer Chromatography (TLC) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

  • Antimicrobial Activity : Research on related benzothiazole derivatives has indicated potential antimicrobial properties. For instance, compounds with similar thiazole moieties have been evaluated for their efficacy against various bacterial strains, suggesting that this compound might also exhibit similar properties.
  • Anticancer Potential : Some studies have explored the cytotoxic effects of benzothiazole derivatives on cancer cell lines. These compounds have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.

Data Table of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic pathways

Safety and Handling

Due to the lack of extensive toxicological data specifically for this compound, it is recommended to handle this compound with caution. General laboratory safety practices should be followed, including the use of personal protective equipment (PPE) and proper waste disposal methods.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The pivalamide group in the target compound introduces significant steric hindrance, likely reducing solubility in polar solvents compared to 4g/4h’s dimethylamino-acryloyl and benzamide groups.
  • Electronic Properties : The 4-methoxy group in the target compound may enhance electron density on the aromatic system, contrasting with 4h’s electron-withdrawing chlorine substituent, which could alter reactivity in electrophilic substitution reactions.
2.2. Hydrogen-Bonding and Crystal Packing

In contrast, 4g/4h feature benzamide carbonyls and dimethylamino groups, enabling diverse hydrogen-bonding networks. Etter’s graph-set analysis (as discussed in ) could predict distinct aggregation patterns:

  • Target Compound : Methoxy O and pivalamide N-H may form intermolecular N–H···O or C–H···O interactions, favoring layered crystal packing.
  • 4g/4h: Benzamide carbonyls and dimethylamino groups likely participate in stronger N–H···O and C=O···H–N bonds, leading to denser, more stable crystalline architectures.

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